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Compound of Interest

Compound Name: NH-bis(PEG2-propargyl)

Cat. No.: B609556 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The NH-bis(PEG2-propargyl) linker is a versatile, trifunctional molecule increasingly utilized in

the fields of bioconjugation, proteomics, and drug development. Its unique structure, featuring

two terminal propargyl groups and a central secondary amine, allows for the covalent linkage of

multiple molecular entities. This guide provides a comprehensive overview of its properties,

potential applications, and detailed, representative experimental protocols.

Notably, a comprehensive search of peer-reviewed scientific literature did not yield specific

studies citing the use of the NH-bis(PEG2-propargyl) linker by its CAS number (2100306-83-

8). Therefore, the experimental protocols provided herein are representative methodologies for

the chemical reactions it is designed to undergo.

Core Properties
The NH-bis(PEG2-propargyl) linker is a polyethylene glycol (PEG)-based molecule. The PEG

spacers enhance its solubility in aqueous and organic solvents, a valuable attribute in

bioconjugation reactions.[1]

Physicochemical Characteristics
A summary of the key quantitative data for the NH-bis(PEG2-propargyl) linker is presented in

Table 1. This information has been compiled from various chemical suppliers.
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Property Value Source

CAS Number 2100306-83-8 [1][2][3][4]

Molecular Formula C14H23NO4 [1][4]

Molecular Weight 269.34 g/mol [1][5]

Purity Typically >95% or >98% [1][4]

Appearance White to off-white solid or oil Generic

Solubility
Soluble in Water, DMSO,

DCM, DMF
[1]

Storage Conditions

Store at -20°C for long-term

stability. Can be stored at

-80°C for up to 6 months and

at -20°C for up to 1 month,

protected from light.[5]

Generic

Chemical Reactivity and Applications
The trifunctional nature of the NH-bis(PEG2-propargyl) linker allows for a modular approach

to synthesizing complex molecular constructs. Its primary applications are in the assembly of

Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[2][5]

Propargyl Groups: The two terminal alkyne (propargyl) groups are reactive towards azide-

containing molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)

reaction, a cornerstone of "click chemistry."[1][2][5] This reaction forms a stable triazole

linkage.

Secondary Amine: The central secondary amine can form a stable amide bond with

carboxylic acids, activated esters (such as NHS esters), and acyl chlorides.[1]

This dual reactivity allows for the sequential or orthogonal conjugation of different molecules.

For instance, the amine can be reacted first, followed by the "clicking" of two other molecules to

the propargyl groups.
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Experimental Protocols
The following are detailed, representative protocols for the key reactions involving the NH-
bis(PEG2-propargyl) linker.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
This protocol describes a general procedure for conjugating an azide-containing molecule to

one or both of the propargyl groups of the linker.

Materials:

NH-bis(PEG2-propargyl) linker

Azide-containing molecule(s) of interest

Copper(II) sulfate (CuSO4)

Sodium ascorbate

Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand

Solvent (e.g., a mixture of water and a co-solvent like DMSO or t-butanol)

Nitrogen or Argon gas

Reaction vessel

Procedure:

Preparation of Reactants:

Dissolve the NH-bis(PEG2-propargyl) linker in the chosen solvent system.

Dissolve the azide-containing molecule(s) in the same solvent system. A slight excess (1.1

to 1.5 equivalents per alkyne) of the azide is often used.
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Prepare stock solutions of CuSO4, sodium ascorbate, and TBTA.

Reaction Setup:

In a reaction vessel, combine the solutions of the NH-bis(PEG2-propargyl) linker and the

azide-containing molecule(s).

Add the TBTA solution (typically 0.1 equivalents relative to copper).

Degas the mixture by bubbling with nitrogen or argon for 15-30 minutes to remove oxygen,

which can oxidize the Cu(I) catalyst.

Initiation of Reaction:

Add the CuSO4 solution (typically 0.01 to 0.1 equivalents).

Add a freshly prepared solution of sodium ascorbate (typically 0.1 to 1.0 equivalents).

Stir the reaction mixture at room temperature.

Monitoring and Work-up:

Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or

TLC).

Once the reaction is complete, the product can be purified using standard

chromatographic techniques, such as flash column chromatography or preparative HPLC.

Protocol 2: Amide Bond Formation with a Carboxylic
Acid
This protocol outlines a general procedure for conjugating a carboxylic acid-containing

molecule to the secondary amine of the linker.

Materials:

NH-bis(PEG2-propargyl) linker
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Carboxylic acid-containing molecule of interest

A peptide coupling reagent (e.g., HATU, HBTU, or EDC with an additive like NHS)

A non-nucleophilic base (e.g., DIPEA or triethylamine)

Anhydrous aprotic solvent (e.g., DMF or DCM)

Nitrogen or Argon atmosphere

Reaction vessel

Procedure:

Preparation of Reactants:

Dissolve the carboxylic acid-containing molecule in the anhydrous solvent in a reaction

vessel under an inert atmosphere.

Add the coupling reagent (e.g., 1.1 equivalents of HATU) and the base (e.g., 2-3

equivalents of DIPEA).

Stir the mixture at room temperature for about 15-30 minutes to activate the carboxylic

acid.

Reaction Setup:

Dissolve the NH-bis(PEG2-propargyl) linker (typically 1.0 to 1.2 equivalents) in the

anhydrous solvent.

Add the solution of the linker to the activated carboxylic acid mixture.

Reaction and Work-up:

Stir the reaction mixture at room temperature.

Monitor the reaction progress by LC-MS or TLC.
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Upon completion, the reaction mixture can be diluted with an organic solvent like ethyl

acetate and washed with aqueous solutions (e.g., saturated sodium bicarbonate, water,

and brine) to remove excess reagents and byproducts.

The organic layer is then dried, filtered, and concentrated.

The crude product is purified by flash column chromatography or preparative HPLC.
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Caption: A diagram illustrating the general experimental workflow for a CuAAC reaction.

General Workflow for Amide Bond Formation

General Workflow for Amide Bond Formation
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Caption: A diagram showing the general workflow for forming an amide bond.

Conclusion
The NH-bis(PEG2-propargyl) linker is a valuable tool for the construction of complex

bioconjugates and PROTACs due to its trifunctional nature and favorable solubility properties.

While specific published applications of this linker are not readily available, the well-established

chemistries of its reactive groups—copper-catalyzed azide-alkyne cycloaddition and amide

bond formation—provide a solid foundation for its use in a variety of research and development

settings. The representative protocols and workflows presented in this guide offer a starting

point for researchers to incorporate this versatile linker into their synthetic strategies. As with

any chemical synthesis, optimization of reaction conditions for specific substrates is

recommended to achieve the desired outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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